4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate
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Overview
Description
4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate is a complex organic compound characterized by its unique structure, which includes a pyridine ring and multiple functional groups
Preparation Methods
The synthesis of 4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the formyloxybutylsulfanylcarbonyl and sulfanylbutyl formate groups. Common synthetic routes include:
Alkylation of Enolate Ions: This method involves the alkylation of enolate ions with alkyl halides, forming new carbon-carbon bonds.
Free Radical Bromination: This reaction is used to introduce bromine atoms at specific positions on the molecule, which can then be substituted with other groups.
Suzuki-Miyaura Coupling: This method involves the coupling of boron reagents with halides to form carbon-carbon bonds.
Chemical Reactions Analysis
4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace halides with other nucleophiles.
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives.
Scientific Research Applications
4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar compounds to 4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate include:
4-Dimethylaminopyridine: Used as a catalyst in acylation reactions.
Pyrrole: A heterocyclic amine with aromatic properties.
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Compared to these compounds, this compound is unique due to its multiple functional groups and potential for diverse chemical reactions.
Properties
CAS No. |
89862-60-2 |
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Molecular Formula |
C17H21NO6S2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[6-(4-formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate |
InChI |
InChI=1S/C17H21NO6S2/c19-12-23-8-1-3-10-25-16(21)14-6-5-7-15(18-14)17(22)26-11-4-2-9-24-13-20/h5-7,12-13H,1-4,8-11H2 |
InChI Key |
JYVVOHYKNZOZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)SCCCCOC=O)C(=O)SCCCCOC=O |
Origin of Product |
United States |
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